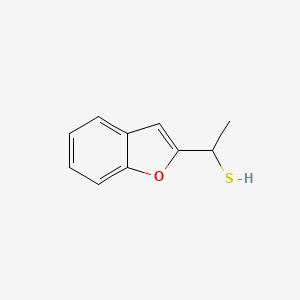

1-(Benzofuran-2-yl)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound that is a component of coal tar . It is the structural nucleus of many related compounds with more complex structures . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran can be synthesized by refluxing salicylaldehyde and dry chloroacetone in the presence of potassium carbonate . Novel methods for constructing benzofuran rings have been discovered in recent years .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and varies depending on the specific derivative . For example, the molecular formula of (1S)-1-(1-Benzofuran-2-yl)ethanol is C10H10O2 .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives are diverse and depend on the specific derivative and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives vary depending on the specific derivative. For example, 2-Benzofuranyl methyl ketone has a molecular weight of 160.17 g/mol .Scientific Research Applications

- Benzofuran derivatives often exhibit interesting biological activities. Researchers have explored the potential of benzofuran-2-ylethanethiol as a scaffold for drug development. Its unique structure may contribute to novel pharmacological properties, such as anti-tumor, antibacterial, and antiviral effects .

- The compound’s hydrazone moiety (the ethanethiol part) is significant. Hydrazones are versatile compounds with diverse biological and pharmacological characteristics. They have been studied for antimicrobial, anti-inflammatory, and anticancer properties. Additionally, hydrazones find applications in sensor materials, detecting ions and toxic gases .

- Researchers have explored enantioselective reductions of benzofuran-2-yl ketones to prepare optically active (benzofuran-2-yl)carbinols. These chiral compounds could have applications in asymmetric synthesis and drug design .

- A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were synthesized via microwave-assisted methods. These derivatives were evaluated for their anticancer activity against human ovarian cancer cells. Benzofuran-2-ylethanethiol derivatives may hold promise in cancer research .

- The unique combination of benzofuran and ethanethiol groups makes this compound interesting for material science. Researchers have explored its potential as a building block for sensor materials, especially in detecting fluoride ions, cyanide ions, and heavy metals .

Pharmaceutical Research

Hydrazone Chemistry

Optically Active Compounds

Anticancer Activity

Material Science and Sensors

Structural Elucidation

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(1-benzofuran-2-yl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-7,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXVHYRTEAJBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzofuran-2-yl)ethanethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2842565.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2842566.png)

![Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-](/img/structure/B2842568.png)

![5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2842572.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2842573.png)